molecular formula C22H22Cl2N4O4 B15226161 4-(4-(5-(5-Chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid hydrochloride

4-(4-(5-(5-Chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid hydrochloride

Cat. No.: B15226161
M. Wt: 477.3 g/mol
InChI Key: VMHBYBCXBMAQPA-UHFFFAOYSA-N
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Description

4-(4-(5-(5-Chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridine, oxadiazole, indole, and butanoic acid moieties, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(5-(5-Chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Pyridine Moiety: The synthesis begins with the preparation of 5-chloro-6-isopropoxypyridine, which can be achieved through chlorination and subsequent alkylation reactions.

    Oxadiazole Ring Formation: The pyridine derivative is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This step often involves the use of hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Indole Synthesis: The indole ring is synthesized separately, typically through Fischer indole synthesis or other established methods.

    Coupling Reactions: The indole and oxadiazole-pyridine intermediates are then coupled using appropriate linkers and reagents to form the desired compound.

    Final Functionalization: The butanoic acid group is introduced in the final steps, followed by conversion to the hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-(4-(5-(5-Chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(5-(5-Chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling and metabolic pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-isopropoxypyridine-3-boronic acid: Shares the pyridine moiety but lacks the oxadiazole and indole rings.

    1H-Indole-3-carboxylic acid: Contains the indole structure but lacks the pyridine and oxadiazole components.

    2-(5-Chloro-6-isopropoxypyridin-3-yl)-1,3,4-oxadiazole: Similar oxadiazole and pyridine structures but different overall framework.

Uniqueness

4-(4-(5-(5-Chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid hydrochloride is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H22Cl2N4O4

Molecular Weight

477.3 g/mol

IUPAC Name

4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C22H21ClN4O4.ClH/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29;/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29);1H

InChI Key

VMHBYBCXBMAQPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl.Cl

Origin of Product

United States

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